An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe)
An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-D-Asp-OMe in Synthetic Chemistry
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly referred to as Boc-D-Asp-OMe, is a chiral building block of significant utility in modern organic synthesis. As a derivative of the non-proteinogenic D-aspartic acid, it serves as a crucial component in the construction of complex peptides, peptidomimetics, and pharmacologically active molecules. Its unique structural configuration, featuring two distinct protecting groups, offers chemists precise control over sequential reactions, making it an invaluable asset in the fields of medicinal chemistry and drug discovery.
The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino function and a stable methyl ester on the β-carboxyl group allows for orthogonal deprotection and selective functionalization. This dual-protection scheme is fundamental to its role in multi-step synthetic pathways, particularly in solid-phase peptide synthesis (SPPS), where the controlled elongation of a peptide chain is paramount.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Boc-D-Asp-OMe, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Chemical Identifiers
The structure of Boc-D-Asp-OMe is defined by a D-configured aspartic acid core. The α-amino group is protected by a Boc moiety, and the side-chain (β) carboxylic acid is esterified with a methyl group, leaving the α-carboxylic acid free for coupling reactions.
Chemical Structure:
Caption: 2D Structure of Boc-D-Asp-OMe.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[2] |
| Common Name | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic Acid 4-Methyl Ester |
| CAS Number | 124184-67-4[2] |
| Molecular Formula | C₁₀H₁₇NO₆[2] |
| SMILES | COC(=O)CC(=O)O |
| InChI Key | WFPSMPYVXFVVFA-ZCFIWIBFSA-N[1] |
Physicochemical and Safety Properties
The physical properties of Boc-D-Asp-OMe are critical for its handling, storage, and application in synthesis.
Table of Properties:
| Property | Value | Source(s) |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~56 °C | [4] |
| Boiling Point | 411.5 ± 40.0 °C (Predicted) | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at 2-8 °C for long-term stability | [] |
Safety and Handling
While not classified as a hazardous substance under most regulations, standard laboratory precautions should be observed.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. In case of dust formation, use a type N95 (US) or type P1 (EN 143) dust mask.[6]
-
Hazard Statements: Some suppliers indicate potential hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Incompatible Materials: Avoid strong oxidizing agents.
Synthesis and Characterization
The synthesis of Boc-D-Asp-OMe requires precise control to ensure the selective protection of the amino and β-carboxyl groups while maintaining the stereochemical integrity of the chiral center. A common and effective laboratory-scale synthesis starts from D-aspartic acid β-methyl ester hydrochloride.
Experimental Protocol: Synthesis of Boc-D-Asp-OMe
This protocol is adapted from analogous procedures for the L-isomer.[7] The core principle is the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Step 1: Dissolution and Basification
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Dissolve D-aspartic acid β-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) portion-wise while stirring to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction.
Step 2: Boc Protection
-
To the cooled, basic solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 eq.) dissolved in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 10-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Causality Insight: The bicarbonate base deprotonates the ammonium group of the starting material, liberating the free amine. This amine then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonyl group and forming the stable Boc-protected amine. The use of a biphasic THF/water system ensures that both the polar amino acid salt and the nonpolar Boc₂O are sufficiently solubilized.
Step 3: Work-up and Extraction
-
Remove the THF from the reaction mixture under reduced pressure (rotary evaporation).
-
Dilute the remaining aqueous solution with water.
-
Cool the solution to 0 °C and carefully acidify to pH 2-3 using a cold 1N HCl solution. This step protonates the free α-carboxylic acid, making the product extractable into an organic solvent.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the dried organic phase in vacuo to yield the crude product.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford pure Boc-D-Asp-OMe as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-D-Asp-OMe.
Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum for Boc-D-Asp-OMe is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like N-Boc-L-alanine-OMe and general chemical shift principles.
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ ~ 5.30 ppm (d, 1H): Broad doublet corresponding to the NH proton of the Boc group, coupled to the α-proton.
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δ ~ 4.60 ppm (m, 1H): Multiplet for the α-proton (CH), coupled to the NH and the two β-protons.
-
δ 3.71 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons.
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δ ~ 2.95 ppm (dd, 1H) & 2.80 ppm (dd, 1H): Two doublets of doublets for the diastereotopic β-protons (-CH₂-), showing both geminal and vicinal coupling.
-
δ 1.45 ppm (s, 9H): Strong singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃).
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 173-174 ppm: Carbonyl carbon of the free α-carboxylic acid (-COOH).
-
δ ~ 171-172 ppm: Carbonyl carbon of the methyl ester (-COOCH₃).
-
δ ~ 155-156 ppm: Carbonyl carbon of the Boc protecting group (-NHCOO-).
-
δ ~ 80.0 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~ 50.0 ppm: α-carbon (-CH).
-
δ ~ 36.0 ppm: β-carbon (-CH₂-).
-
δ 28.3 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most critical application of Boc-D-Asp-OMe is as a building block in Boc-chemistry SPPS.[1][6] Its structure is expertly designed for the controlled, stepwise assembly of peptide chains.
Role in the SPPS Cycle:
-
Protection Strategy: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with a mild acid, typically trifluoroacetic acid (TFA), to reveal the amine for the next coupling step. The methyl ester on the β-carboxyl group is stable to these mild acidic conditions, preventing unwanted side reactions at the side chain.
-
Coupling: The free α-carboxyl group of Boc-D-Asp-OMe is activated using standard coupling reagents (e.g., DCC/HOBt, HBTU). This activated ester then reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin, forming a new peptide bond.
-
Deprotection: After the coupling is complete, the resin is washed, and the Boc group of the newly added aspartic acid residue is cleaved with TFA. This exposes a new N-terminal amine, ready for the next cycle of coupling.
This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The methyl ester remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).
Logical Flow of Boc-D-Asp-OMe in SPPS
Caption: Incorporation of Boc-D-Asp-OMe into a peptide chain via SPPS.
Conclusion
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester is more than a mere chemical reagent; it is a strategic tool that enables precision and control in the synthesis of complex organic molecules. Its orthogonal protecting group strategy is a classic example of thoughtful molecular design that directly addresses the challenges of multi-step synthesis. For researchers in peptide chemistry and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics and research compounds.
References
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PubChem. (n.d.). N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Otomatsu, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(5), 943. Available at: [Link]
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PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chengdu Crysound Biotechnology Co., Ltd. (n.d.). Boc-D-Asp(ome)-OH 124184-67-4. Retrieved from [Link]
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Biocompare. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid from Aladdin Scientific. Retrieved from [Link]
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Beilstein Journals. (n.d.). Search Results for "13C NMR". Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). (2r)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. Retrieved from [Link]
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Aapptec. (n.d.). Boc-Asp(OMe)-OH DCHA. Retrieved from [Link]
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ChemWhat. (n.d.). Boc-L-aspartic acid 4-methyl ester. Retrieved from [Link]
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Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Available at: [Link]
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Furevi, A., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Carbohydrate Research, 514, 108528. Available at: [Link]
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Tormena, C. F., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-aspartic acid 4-methyl ester. Retrieved from [Link]
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Lempens, E. H. M., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15471-15494. Available at: [Link]
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University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
Sources
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